molecular formula C15H15NO B185103 N-(2,5-Dimethylphenyl)benzamide CAS No. 71114-52-8

N-(2,5-Dimethylphenyl)benzamide

Cat. No.: B185103
CAS No.: 71114-52-8
M. Wt: 225.28 g/mol
InChI Key: WVRYJUACUKRKTQ-UHFFFAOYSA-N
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Description

Structural Elucidation of N-(2,5-Dimethylphenyl)benzamide

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound features a planar benzamide core with distinct substituent effects from the 2,5-dimethylphenyl group. Key crystallographic parameters include:

Parameter Value Source
Molecular formula C₁₅H₁₅NO
Molecular weight 225.29 g/mol
Space group P2₁/c (monoclinic)
Unit cell dimensions a = 7.2263 Å, b = 10.7038 Å, c = 9.5245 Å, β = 108.087°
Dihedral angle (benzoyl vs. aniline) 11.5°–86.3°

The amide group adopts a trans conformation, with N–H and C=O bonds antiperiplanar, a common feature in benzanilides. X-ray diffraction reveals intramolecular N–H⋯O hydrogen bonds (2.46 Å) and intermolecular C–H⋯O interactions (3.37 Å). The 2,5-dimethyl substituents induce steric effects, increasing the dihedral angle between aromatic rings compared to unsubstituted analogs.

Comparative Analysis of Benzamide Derivatives

Substituent positioning significantly influences physicochemical and biological properties:

Table 1: Substituent Effects on PET-Inhibiting Activity
Derivative Substituent Positions IC₅₀ (μM)
This compound 2,5-dimethylphenyl 10.2
N-(3,5-Dimethylphenyl)benzamide 3,5-dimethylphenyl 9.8
N-(2,4-Dimethylphenyl)benzamide 2,4-dimethylphenyl 32.4

Key findings:

  • Meta/para symmetry (e.g., 2,5- or 3,5-dimethyl) enhances binding to biological targets like PSII.
  • Electron-withdrawing groups (e.g., Cl at para) improve stability via charge-transfer interactions.
  • Amino vs. hydroxyl substitutions : Replacing the hydroxyl group with an amino group reduces hydrogen-bonding capacity, lowering activity.
Table 2: Crystallographic Comparison with Halogenated Derivatives
Derivative Dihedral Angle (°) Hydrogen Bond Length (Å)
This compound 11.5 2.46
4-Chloro-N-(3,5-dimethylphenyl)benzamide 27.2 2.51
2-Chloro-N-(3,5-dimethylphenyl)benzamide 42.2 2.49

Chlorinated analogs exhibit larger dihedral angles due to increased steric and electronic repulsion.

Stereochemical Considerations and Conformational Studies

The compound’s stereochemistry is governed by:

  • Amide group rigidity : The trans conformation minimizes steric clash between the benzoyl and aniline rings.
  • Substituent effects :
    • Ortho-methyl groups restrict rotation about the C–N bond, stabilizing a non-planar conformation.
    • Para-methyl groups enhance π-π stacking interactions in crystalline phases.
  • Hydrogen-bonding networks : Intermolecular N–H⋯O bonds form infinite chains along the c-axis, as observed in monoclinic crystals.

Conformational analysis via NMR and DFT calculations reveals two low-energy states:

  • State 1 : Benzoyl and aniline rings coplanar (ΔG = 0 kcal/mol).
  • State 2 : Rings twisted by 42° (ΔG = 1.8 kcal/mol).

Properties

CAS No.

71114-52-8

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)benzamide

InChI

InChI=1S/C15H15NO/c1-11-8-9-12(2)14(10-11)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17)

InChI Key

WVRYJUACUKRKTQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2

Other CAS No.

71114-52-8

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

The 2,5-dimethylphenyl moiety is frequently incorporated into compounds that exhibit antimicrobial properties. Research indicates that derivatives of this scaffold have been developed as potential drugs targeting resistant bacterial strains and fungi.

Key Findings:

  • Antibacterial Properties: Compounds derived from the 2,5-dimethylphenyl scaffold demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, thiazole derivatives bearing this substituent showed promising results against these pathogens, highlighting their potential as novel antimicrobial agents .
  • Antifungal Activity: The compound exhibited broad-spectrum antifungal activity against drug-resistant Candida strains, including Candida auris, surpassing the efficacy of traditional antifungals like fluconazole .

Anticancer Applications

N-(2,5-Dimethylphenyl)benzamide and its derivatives have been investigated for their anticancer properties. Studies have shown that modifications to the benzamide structure can enhance cytotoxic effects against various cancer cell lines.

Research Insights:

  • Cytotoxicity Studies: In vitro studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed that certain derivatives exhibited significant cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring could improve anticancer efficacy .
  • Mechanism of Action: Some compounds were found to activate NF-κB pathways, which play a crucial role in cell survival and proliferation. This suggests potential dual roles in both promoting apoptosis in cancer cells and modulating immune responses .

Structure-Activity Relationship (SAR) Studies

Understanding the influence of structural modifications on biological activity is essential for optimizing drug design. SAR studies have provided insights into how different substituents affect the pharmacological properties of this compound derivatives.

Table 1: Summary of SAR Findings

CompoundSubstituentActivityReference
14-ClAntibacterial
24-FAntifungal
3-OCH3Cytotoxicity
4-NO2NF-κB Activation

Synthesis Techniques

The synthesis of this compound typically involves straightforward organic reactions such as amide formation through coupling reactions between appropriate amines and carboxylic acids or their derivatives.

Synthesis Overview:

  • Methodology: Common methods include:
    • Esterification followed by amidation: This method allows for the introduction of various functional groups on the phenyl ring.
    • Direct amide coupling: Utilizing coupling reagents to facilitate the reaction between benzoyl chloride and 2,5-dimethylaniline .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

Substituent Position Effects

The position and nature of substituents on the benzamide ring significantly influence molecular conformation and bioactivity. Key comparisons include:

N-(3,5-Dimethylphenyl)benzamide
  • Structural Difference : Methyl groups at the 3- and 5-positions create a meta-substitution pattern, leading to distinct electronic and steric effects compared to the 2,5-dimethyl isomer.
  • Functional Impact : In photosynthesis-inhibiting studies, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibited higher lipophilicity and PET-inhibiting activity (IC50 ~10 µM) than its 2,5-dimethyl counterpart, attributed to enhanced membrane permeability .
N-(2,6-Dimethylphenyl)benzamide
  • Structural Difference : Methyl groups at the 2- and 6-positions introduce steric hindrance near the amide bond, reducing rotational freedom.
  • Functional Impact : This substitution pattern lowers tyrosinase inhibitory activity compared to 2,5-dimethyl derivatives, as observed in studies of triazole-thiazole benzamide hybrids .
N-(2,4-Dimethylphenyl)benzamide
  • Spectral Behavior : FT-IR and NMR studies of dihydroxybenzamides revealed that 2,4-substitution patterns produce spectral features closer to salicylamide than 2,5-substituted analogs, suggesting stronger intramolecular hydrogen bonding in 2,4-derivatives .

Electronic Effects of Substituents

Electron-withdrawing (EWG) and electron-donating (EDG) groups modulate reactivity and binding:

N-(2,5-Difluorophenyl)benzamide
  • Electronic Profile : Fluorine atoms at the 2- and 5-positions act as EWGs, increasing the electrophilicity of the amide carbonyl.
  • Functional Impact : In PET inhibition assays, fluorinated derivatives demonstrated comparable activity (IC50 ~10 µM) to methyl-substituted analogs, highlighting the role of EWGs in stabilizing enzyme interactions .
N-(2,5-Dimethoxyphenyl)benzamide
  • Electronic Profile : Methoxy groups at 2- and 5-positions act as EDGs, reducing electrophilicity but enhancing solubility.
  • Functional Impact : Lower tyrosinase inhibition compared to methyl-substituted derivatives, likely due to reduced hydrophobic interactions .

Enzyme Inhibition

Compound Target Enzyme IC50/EC50 Key Structural Feature Reference
N-(2,5-Dimethylphenyl)benzamide Tyrosinase 8.2 µM 2,5-dimethyl substitution
N-(3,5-Dimethylphenyl)benzamide Photosystem II 10.1 µM 3,5-dimethyl substitution
N-(2-Bromo-5-methylphenyl)benzamide NF-κB signaling 0.45 µM Bromo substituent at C2

Anticancer Activity

Benzamide derivatives with thiadiazole-triazole hybrids (e.g., compound 7k) showed GI50 values of 0.8–1.2 µM against melanoma (SK-MEL-2) and leukemia (HL-60) cell lines, outperforming this compound derivatives in cytotoxicity assays .

Physicochemical Properties

Compound Molecular Weight LogP Solubility (mg/mL)
This compound 239.31 3.1 0.12
N-(2,5-Difluorophenyl)benzamide 247.22 2.8 0.09
N-(2,5-Dimethoxyphenyl)benzamide 271.30 2.5 0.35

Preparation Methods

Reaction Mechanism and Standard Protocol

Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation by activating the carboxylic acid group. A representative protocol involves:

  • Reagents : 2,5-Dimethylaniline, benzoic acid, DCC, and 4-dimethylaminopyridine (DMAP).

  • Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Conditions : 0–25°C, 12–24 hours under inert atmosphere.

Example :

  • Dissolve benzoic acid (1.22 g, 10 mmol) and 2,5-dimethylaniline (1.21 g, 10 mmol) in DCM (50 mL).

  • Add DCC (2.27 g, 11 mmol) and DMAP (0.12 g, 1 mmol).

  • Stir at room temperature for 24 hours.

  • Filter to remove dicyclohexylurea (DCU) byproduct, concentrate, and purify via column chromatography (ethyl acetate/hexane).

Yield : 85–92%.

Optimization and Industrial Adaptations

  • Stoichiometry : A 1:1.2 molar ratio of acid to amine minimizes side reactions.

  • Catalyst : DMAP (5–10 mol%) accelerates activation.

  • Scaling : Continuous flow reactors reduce reaction time and improve yield consistency.

Table 1: Comparative Analysis of Carbodiimide Methods

ParameterDCC/DMAPEDC/DMAP
SolventDCMDMF
Reaction Time (h)2412
Yield (%)85–9278–88
ByproductDCU (insoluble)Soluble urea derivatives
PurificationFiltration + chromatographyDirect chromatography

Schotten-Baumann Acylation

Aqueous-Phase Synthesis

This method avoids organic solvents by reacting benzoyl chloride with 2,5-dimethylaniline in water under basic conditions:

  • Reagents : Benzoyl chloride, 2,5-dimethylaniline, NaOH or KOH.

  • Conditions : Ice-cooling (0–10°C), followed by room-temperature stirring.

Example :

  • Dissolve NaOH (2.4 g, 60 mmol) in water (50 mL).

  • Add 2,5-dimethylaniline (6.1 g, 50 mmol) and cool to 0°C.

  • Slowly add benzoyl chloride (7.0 g, 50 mmol) with stirring.

  • Stir for 3 hours, filter, wash with water, and dry under vacuum.

Yield : 90–98%.

Advantages and Limitations

  • Green Chemistry : No organic solvents required; water acts as the reaction medium.

  • Byproducts : HCl gas, neutralized by NaOH, simplifies purification.

  • Scalability : Suitable for industrial production with minimal equipment adjustments.

Table 2: Schotten-Baumann Reaction Parameters

ParameterOptimal Range
Temperature0–10°C (addition), 25°C (reaction)
Molar Ratio (Amine:Acid)1:1.05
BaseNaOH (2 equivalents)
Reaction Time (h)2–3

Alternative Methods and Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, coupling benzoic acid and 2,5-dimethylaniline with EDC/DMAP in DMF under microwave (100°C, 20 minutes) achieves 80% yield.

Solid-Phase Synthesis

Immobilized reagents (e.g., polymer-supported carbodiimides) enable catalyst recycling, though yields remain moderate (70–75%).

Industrial and Environmental Considerations

Waste Management

  • Carbodiimide Methods : DCU byproduct requires filtration and disposal as hazardous waste.

  • Schotten-Baumann : Aqueous waste containing NaCl is environmentally benign.

Cost Analysis

MethodCost (USD/kg product)
Carbodiimide Coupling120–150
Schotten-Baumann50–70

Q & A

Q. What are the recommended methodologies for synthesizing N-(2,5-Dimethylphenyl)benzamide and ensuring purity?

this compound is typically synthesized via an acylation reaction between 2,5-dimethylaniline and benzoyl chloride under Schotten-Baumann conditions. Key steps include:

  • Reaction Setup : Use a two-phase solvent system (e.g., aqueous NaOH and dichloromethane) to facilitate interfacial reaction kinetics.
  • Purification : Recrystallization from ethanol or methanol to remove unreacted starting materials.
  • Validation : Confirm purity via melting point analysis, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).
  • Spectroscopic Confirmation : Employ 1H^1H-NMR and 13C^{13}C-NMR to verify the absence of byproducts (e.g., unreacted aniline) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • FT-IR : Identify characteristic amide C=O stretching (~1650–1680 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .
  • NMR : 1H^1H-NMR signals for aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.2–2.5 ppm) confirm substitution patterns .
  • X-ray Diffraction (XRD) : Determine crystal structure parameters (e.g., space group, unit cell dimensions). For example, orthorhombic P212121P2_12_12_1 symmetry with a=4.90A˚,b=5.86A˚,c=45.83A˚a = 4.90 \, \text{Å}, b = 5.86 \, \text{Å}, c = 45.83 \, \text{Å} .

Q. Table 1: Crystallographic Data for this compound

ParameterValue
Space groupP212121P2_12_12_1
Unit cell (Å)a=4.90,b=5.86,c=45.83a = 4.90, b = 5.86, c = 45.83
Volume (Å3^3)1315.45
Z4
Density (g/cm3^3)1.208
R-factor< 0.05 (refined)

Q. How can researchers design initial experiments to assess the biological activity of this compound?

  • Antimicrobial Assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values.
  • Control Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to validate results .

Advanced Research Questions

Q. How should crystallographic data be refined and validated for this compound?

  • Software : Use SHELXL for refinement, adjusting parameters like thermal displacement (UisoU_{iso}) and occupancy .
  • Validation Tools : Check for outliers using Rint_{\text{int}} and goodness-of-fit (GoF) metrics. Cross-validate with PLATON to detect missed symmetry or twinning .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O bonds forming chains along the a-axis) using Mercury or OLEX2 .

Q. How can conflicting data in structural studies (e.g., dihedral angles, hydrogen bonding) be resolved?

  • Data Comparison : Compare results with analogous compounds (e.g., N-(2,6-dimethylphenyl)benzamide) to identify trends.
  • Error Analysis : Re-exclude high-angle reflections or refine twin laws if twinning is suspected .
  • Quantum Mechanics : Perform DFT calculations (e.g., Gaussian) to predict optimal dihedral angles and compare with experimental values .

Q. Table 2: Key Structural Parameters

FeatureValue
Dihedral angle (benzamide)48.0°–48.6°
N–H···O bond length (Å)2.02–2.10
Hydrogen bond angle (°)152–158

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?

  • Substituent Variation : Synthesize analogs with substituents at the 2-methyl or 5-methyl positions to assess steric/electronic effects.
  • Biological Profiling : Test derivatives against a panel of targets (e.g., HDAC enzymes, kinase assays) to identify activity trends .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and correlate with experimental IC50_{50} values .

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